2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a piperidine ring. The hydrochloride salt form of this compound enhances its solubility in water, making it suitable for various applications in scientific research and industry. This compound is classified as a piperidine derivative, which is significant in medicinal chemistry due to its diverse pharmacological properties.
The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride typically involves several steps, starting from readily available precursors. A common synthetic route includes:
These methods may include optimization for yield and purity, often employing advanced catalytic systems and controlled reaction conditions to minimize by-products .
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride can participate in various chemical reactions, including:
The products formed from these reactions depend on the specific conditions and reagents used, which can enhance the compound's versatility for further applications .
The mechanism of action for 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards these targets, leading to more potent effects. The exact pathways depend on the biological context in which the compound is utilized, making it a valuable tool in pharmacological studies .
The physical and chemical properties of 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride include:
These properties make it suitable for various scientific applications, particularly in medicinal chemistry .
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride has several significant applications:
The trifluoromethyl-cyclopropane hybrid represents a strategically engineered pharmacophore that combines distinct physicochemical advantages for drug design. The cyclopropane moiety introduces significant conformational rigidity due to its high ring strain (≈27 kcal/mol), which restricts bond rotation and locks substituents in defined spatial orientations. This geometric constraint enhances target binding selectivity by reducing the entropic penalty upon receptor engagement. Concurrently, the trifluoromethyl group (CF₃) exerts profound electronic effects, including a strong electron-withdrawing inductive effect (-Iσ = 0.43) and moderate steric bulk (van der Waals volume ≈ 38 ų). This combination creates a unique polar hydrophobic character, enhancing membrane permeability while maintaining metabolic stability [1] [4].
The trifluoromethyl group significantly enhances metabolic resistance by impeding oxidative degradation pathways. Cytochrome P450 enzymes exhibit reduced catalytic efficiency toward C–F bond cleavage compared to C–H bonds, extending compound half-lives. Additionally, the cyclopropane ring's stereochemical stability prevents epimerization at adjacent chiral centers—a critical advantage for maintaining enantiomeric purity in chiral drugs [1]. These properties are exemplified in commercial pharmaceuticals:
Table 1: Bioactive Molecules Incorporating Trifluoromethyl-Cyclopropane Motifs
Compound | Therapeutic Area | Key Structural Features | Role of Hybrid Motif |
---|---|---|---|
Ticagrelor | Antiplatelet | Cyclopropyl-2-fluorophenyl group | Enhances P2Y₁₂ receptor binding affinity |
Osimertinib (Metabolite) | Oncology (EGFR inhibitor) | Cyclopropyl-CF₃ substituent | Improves blood-brain barrier penetration |
Synthetic CRTh2 Antagonist | Inflammation | 1-(Trifluoromethyl)cyclopropyl carboxamide | Boosts metabolic stability (t₁/₂ > 6h) |
The lipophilicity modulation achieved by this hybrid motif follows a nonlinear pattern: While cyclopropane marginally increases logP (ΔlogP ≈ +0.2), the trifluoromethyl group provides substantial polar surface area reduction (ΔPSA ≈ -5–10 Ų) compared to carboxylic acid bioisosteres. This balance enables optimal transcellular diffusion through lipid membranes without excessive hydrophobic accumulation [1] [4]. Synthetic routes to these hybrids often involve [2+1] cycloadditions between trifluoromethylated olefins and carbenes, or radical trifluoromethylation of cyclopropyl precursors using CF₃I/Cu or photoredox catalysis [1].
Piperidine ranks among the most prevalent nitrogen heterocycles in CNS drugs, appearing in >20% of FDA-approved neurotherapeutics. Its protonatability (pKa ≈ 10–11) facilitates blood-brain barrier (BBB) penetration via several mechanisms: 1) Adsorptive-mediated transcytosis driven by cationization at physiological pH; 2) Active uptake through organic cation transporters (OCTs); and 3) Passive diffusion of the non-ionized fraction when paired with lipophilic substituents [6] . The conformational flexibility of the piperidine chair-boat interconversion enables adaptive binding to diverse receptor topographies, while its hydrogen-bonding capability (both as H-bond acceptor and protonated H-bond donor) mediates specific target interactions.
Table 2: CNS-Targeted Therapeutics Featuring Piperidine Scaffolds
Drug | Primary Target | Piperidine Functionalization | BBB Penetration Efficiency (AUCbrain/AUCplasma) |
---|---|---|---|
Donepezil | Acetylcholinesterase | N-Benzylpiperidine | 1.8–2.2 |
Risperidone | D₂/5-HT₂A receptors | 6-Hydroxyethylpiperidine | 0.8–1.1 |
Haloperidol | Dopamine D₂ receptor | 4-Fluorophenylpiperidine | 3.5–4.0 |
(±)-Compound | Sigma-1 receptor | 2-[1-(Trifluoromethyl)cyclopropyl]piperidine | Data pending (predicted >2.0) |
Structure-activity relationship (SAR) studies reveal critical positioning effects: 2- and 3-substituted piperidines exhibit superior receptor steric complementarity compared to 4-substituted analogs for G protein-coupled receptors (GPCRs). The H₃ receptor antagonists class (e.g., Pitolisant) demonstrates that N-alkylation (particularly with propyl or butyl chains) optimizes histaminergic activity, while 4-hydroxy substitution enhances serotonin receptor off-target selectivity [3] [6]. Piperidine basicity reduction strategies—such as fluorine substitution at C-4 or incorporation of electron-withdrawing carbonyls—can fine-tune BBB permeability. For example, 4-fluoropiperidine derivatives show 30–50% higher brain uptake than non-fluorinated analogs due to lowered pKa (ΔpKa ≈ -0.8) and reduced efflux transporter recognition [6].
Recent advances utilize bicyclic piperidine scaffolds (e.g., 3-azabicyclo[3.1.0]hexane) to enforce equatorial orientation of substituents, improving sigma receptor binding by >10-fold compared to monocyclic counterparts. Molecular modeling confirms that the protonated nitrogen-glu120 distance in sigma-1 receptors optimally measures 2.9–3.1 Å for high-affinity ligands—a parameter readily achieved through piperidine conformational control [3].
The fusion of cyclopropane and trifluoromethyl groups onto the piperidine scaffold creates a multidimensional pharmacophore with cooperative benefits. The cyclopropyl constraint at C-2 position locks the piperidine ring in a low-energy chair conformation with equatorial trifluoromethyl orientation, reducing the entropic penalty upon target binding by 1.5–2.0 kcal/mol. Concurrently, the trifluoromethyl group induces: 1) Dipole modulation (bond dipole = 3.4 Debye) enhancing electrostatic complementarity with receptor pockets; 2) Metabolic blockade at adjacent positions via steric shielding of C–H bonds; and 3) pKa depression of the piperidine nitrogen (ΔpKa ≈ -0.5–1.2 units), which optimizes the protonated/non-protonated ratio for BBB transit [1] [3] [4].
Quantum mechanical calculations (DFT/B3LYP 6-31G) demonstrate significant **electrostatic potential redistribution: The trifluoromethyl group creates a δ⁺ region on the cyclopropane carbon proximal to piperidine (+0.12 e), enhancing hydrogen-bond acceptor capacity. This facilitates water-mediated binding interactions while maintaining favorable desolvation energy profiles. Comparative molecular field analysis (CoMFA) of piperidine analogs reveals that the 2-(1-trifluoromethylcyclopropyl) substituent occupies a unique steric/electrochemical space:
Table 3: Substituent Effects on Piperidine Physicochemical Properties
C-2 Substituent | logP | pKa | % Passive BBB Penetration | Metabolic t₁/₂ (Human Liver Microsomes) |
---|---|---|---|---|
Methyl | 1.2 | 10.1 | 38% | 32 min |
Trifluoromethyl | 1.8 | 9.6 | 51% | 85 min |
Cyclopropyl | 2.0 | 10.0 | 46% | 67 min |
1-(Trifluoromethyl)cyclopropyl | 2.3 | 9.3 | 63% | >120 min |
Synthetic routes to 2-substituted piperidines leverage chiral auxiliaries (e.g., Oppolzer's sultam) for asymmetric cyclopropanation or transition-metal catalysis for enantioselective C–H functionalization. Key challenges include controlling diastereoselectivity during cyclopropane ring formation adjacent to the piperidine stereocenter. Recent breakthroughs employ Ru-phosphine complexes (e.g., Ru-SynPhos) achieving >95% de in intramolecular cyclopropanations of N-allyl-2-(trifluoromethyl)piperidines [1] [6].
The hydrochloride salt form further optimizes properties by: 1) Enhancing crystallinity for improved purification; 2) Increasing aqueous solubility (3–5× vs. free base) via ion-dipole interactions; and 3) Stabilizing the protonated state during gastrointestinal absorption. Solid-state NMR confirms restricted rotation of the trifluoromethyl group in the crystalline hydrochloride (ΔG‡rot = 42 kJ/mol), preserving the bioactive conformation until dissolution [1].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: